Lithium pivalate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
lithium;2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2.Li/c1-5(2,3)4(6)7;/h1-3H3,(H,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBKOHVRHFSAJP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9LiO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60162133 | |
| Record name | Lithium pivalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60162133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14271-99-9 | |
| Record name | Lithium pivalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014271999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium pivalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60162133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium pivalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.679 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies and Mechanistic Aspects for Lithium Pivalate and Its Derivatives
Targeted Synthesis of Heterometallic Complexes Incorporating Lithium Pivalate (B1233124)
Lithium pivalate is a valuable building block in the synthesis of heterometallic complexes, where it can act as a ligand, bridging multiple metal centers and influencing the structure and properties of the resulting cluster.
The synthesis of heterobimetallic complexes containing both bismuth and lithium has been explored, particularly for their potential as catalysts. rsc.org A series of isostructural clusters with the general formula [Bi₂Li₄(O₂CR)₂(μ-O₂CR)₄(μ₃-O₂CR)₂(μ₄-O₂CR)₂(MeCN)₂] have been synthesized and characterized. rsc.org
The preparation of these bismuth-lithium pivalate clusters involves heating a suspension of bismuth(III) pivalate (Bi(piv)₃) and two equivalents of this compound in acetonitrile (B52724). rsc.orgrsc.org The poor solubility of this compound in acetonitrile is overcome as the reaction proceeds, leading to a clear solution, which indicates the formation of the heterobimetallic compound. rsc.org Upon cooling, the bismuth-lithium pivalate complex crystallizes out in excellent yield. rsc.orgrsc.org Notably, these complexes also form from an equimolar mixture of the bismuth and lithium carboxylates, highlighting the thermodynamic favorability of the heterometallic cluster formation. rsc.org
Single-crystal X-ray diffraction studies have revealed the intricate structures of these clusters, where the pivalate ligands adopt various coordination modes, bridging between the bismuth and lithium centers. rsc.org The formation of these clusters is spontaneous upon mixing the respective carboxylates in solution. rsc.org
Table 2: Synthesis of a Bismuth-Lithium Pivalate Cluster
| Reactant 1 | Reactant 2 | Solvent | Key Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Bismuth(III) pivalate | This compound | Acetonitrile | Reflux until clear solution, then cool | [Bi₂Li₄(piv)₁₀(MeCN)₂] | 95.5% | rsc.orgresearchgate.net |
This compound also plays a role in the synthesis of precursors for metal-organic frameworks (MOFs). While direct synthesis of a lithium-zinc pivalate precursor is not extensively detailed in the provided context, the use of related pivalate complexes in MOF synthesis is well-established. For instance, a pivalate-capped zirconium cluster, Zr₆O₄(OH)₄(OPiv)₁₂, has been identified as a precursor for Zr-based MOFs. nih.gov
The synthesis of a (2-cyanoethyl)zinc pivalate has been described, which involves the reaction of a supernatant solution from an activated zinc mixture with a solution of this compound in THF. chemicalbook.com This demonstrates the use of this compound to introduce the pivalate ligand into a zinc-containing species.
The broader context of MOF synthesis often involves the reaction of a metal salt with an organic linker. acs.org The choice of metal precursor is crucial. The use of pre-formed metal-pivalate clusters can offer advantages in controlling the structure of the final MOF. The synthesis of MOFs from zinc nitrate (B79036) and acetic acid in DMF has been reported, showcasing a typical solvothermal approach. e3s-conferences.org The principles of using metal carboxylates as precursors can be extended to lithium-zinc pivalate systems to create novel MOF architectures.
Formation of Other Heterometallic Pivalate Frameworks
This compound serves as a crucial building block in the rational design and synthesis of complex heterometallic frameworks. Its ability to form stable polynuclear clusters with a variety of other metals is a cornerstone of modern coordination chemistry, leading to materials with intriguing structural features and physical properties. These frameworks are constructed by reacting this compound, often in conjunction with a pivalate salt of another metal or by reacting a pre-formed lithium-containing cluster with organic linkers.
A prominent strategy involves the use of pre-synthesized heterometallic nodes. For instance, the tetranuclear complex [Li₂Zn₂(piv)₆(py)₂] has been successfully employed as a secondary building unit (SBU) to construct porous metal-organic frameworks (MOFs). acs.orgresearchgate.net By reacting this Li-Zn pivalate cluster with various terephthalate (B1205515) linkers and 4,4′-bipyridine, a series of isoreticular MOFs with the general formula [Li₂Zn₂(R-bdc)₃(bpy)]·solv have been created. acs.orgsci-hub.st The retention of the {Li₂Zn₂} core in the final product demonstrates a rational, step-by-step approach to designing complex, porous materials. acs.org These materials exhibit permanent porosity and have been studied for gas adsorption, with substituents on the organic linker influencing pore volume, surface area, and gas uptake selectivity. acs.orgsci-hub.st
The versatility of this compound extends to its reactions with other transition metals. In reactions with vanadyl triflate and 2,2-bipyridine, changing the reagent ratio from 1:1:2 to 1:1:3 (VO²⁺:bpy:Li(Piv)) leads to the formation of the bimetallic compound [Li₂(VO)₂(m-Piv)₆(bpy)₂]. researchgate.net Similarly, reactions involving this compound and cobalt(II) pivalate have yielded heterometallic complexes like Li₂Co₂(Piv)₆(NEt₃)₂ and Li₂Co₂(Piv)₆(2,4-Lut)₂. researchgate.net These syntheses highlight how the choice of apical ligands (such as triethylamine (B128534) or lutidine) can control the structure of the resulting {Li₂Co₂} metal core. researchgate.net Analogous complexes with nickel, such as Li₂Ni₂(Piv)₆(DME)₂ and Li₂Ni₂(Piv)₆(2,2′-bpy)₂, have also been synthesized, further showcasing the broad applicability of this synthetic approach. researchgate.net
The formation of these frameworks is not limited to transition metals from the first row. Spontaneous self-assembly occurs when bismuth(III) pivalate is mixed with this compound in acetonitrile, leading to the formation of heterobimetallic complexes. rsc.org Heating a suspension of the bismuth and lithium carboxylates results in a clear solution, from which crystalline solids of the heterobimetallic complex can be isolated in excellent yield. rsc.org Spectroscopic and structural studies confirm the formation of dynamic aggregates in solution and well-defined clusters in the solid state, such as those with a {Bi₂Li₄} core. rsc.org Furthermore, reactions between iron oxo-pivalate complexes and this compound in toluene (B28343) have been shown to produce complex heteronuclear structures containing a {Fe₄Li₂O₂} core, such as [Fe₄Li₂(O)₂(Piv)₁₀(H₂O)₂]. researchgate.net
Table 1: Examples of Heterometallic Frameworks Derived from this compound
| Metal Combination | Resulting Complex/Framework Formula | Key Feature/Synthetic Strategy | Reference |
|---|---|---|---|
| Lithium-Zinc (Li-Zn) | [Li₂Zn₂(R-bdc)₃(bpy)]·solv | Use of a pre-synthesized [Li₂Zn₂(piv)₆(py)₂] node to build porous MOFs. | acs.orgresearchgate.netsci-hub.st |
| Lithium-Cobalt (Li-Co) | Li₂Co₂(Piv)₆(NEt₃)₂ | Reaction of this compound with cobalt pivalate; structure controlled by apical ligands. | researchgate.net |
| Lithium-Nickel (Li-Ni) | Li₂Ni₂(Piv)₆(DME)₂ | Synthesis of heterometallic clusters with a {Li₂Ni₂} core. | researchgate.net |
| Lithium-Vanadium (Li-VO²⁺) | [Li₂(VO)₂(m-Piv)₆(bpy)₂] | Formation controlled by the stoichiometric ratio of reactants. | researchgate.net |
| Lithium-Bismuth (Li-Bi) | Complexes with a {Bi₂Li₄} core | Spontaneous self-assembly upon mixing corresponding metal carboxylates. | rsc.org |
| Lithium-Iron (Li-Fe) | [Fe₄Li₂(O)₂(Piv)₁₀(H₂O)₂] | Reaction of an iron oxo-pivalate cluster with this compound. | researchgate.net |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce environmental impact by utilizing safer solvents, minimizing waste, and improving energy efficiency. Traditional industrial methods for producing lithium carboxylates often involve the use of organic solvents like alcohols or tetrahydrofuran (B95107) (THF), and may result in impure products that require further purification. chemicalbook.comgoogle.com In contrast, modern approaches seek to align with more sustainable practices.
A significant advancement in the green synthesis of lithium carboxylates is the use of water as a solvent. google.com A patented method describes the production of high-purity this compound crystals by dissolving pivalic acid, lithium hydroxide (B78521), and urea (B33335) in water. google.com The subsequent crystallization from this aqueous solution yields a high-purity product, avoiding the hazardous organic solvents common in other procedures. chemicalbook.comgoogle.com The use of water as a reaction medium is a cornerstone of green chemistry, as it is non-toxic, non-flammable, and readily available. rsc.org
The lifecycle perspective is also critical to the green credentials of a chemical. The sourcing of lithium itself is a key consideration. Sustainable methods for recovering lithium from spent lithium-ion batteries are gaining traction. mdpi.comfortunejournals.com Hydrometallurgical processes, which are considered more environmentally friendly than high-temperature pyrometallurgy, use leaching agents to extract valuable metals. fortunejournals.com The use of organic acids, such as citric acid, lactic acid, or ascorbic acid, as leaching agents is a particularly green approach. mdpi.com These acids are biodegradable and safer to handle than strong inorganic acids. mdpi.com The recovered lithium, often in the form of lithium hydroxide or lithium carbonate, can then serve as a sustainable starting material for the synthesis of this compound. rsc.org Electrochemical methods using neutral water as an electrolyte also represent a promising route to recover high-purity lithium precursors with minimal environmental impact. rsc.org
Another principle of green chemistry is the reduction or elimination of solvents altogether. While not specifically documented for the direct synthesis of this compound from its acid and base, solvent-free pivaloylation of alcohols has been demonstrated to be an efficient method. organic-chemistry.org This approach offers high yields and simplified workup, showcasing the potential for pivalate-related reactions to be conducted under greener, solventless conditions. organic-chemistry.org
Table 2: Comparison of Synthetic Approaches for this compound
| Aspect | Traditional Synthesis | Green Synthesis Approach |
|---|---|---|
| Solvent | Tetrahydrofuran (THF), diethyl ether, alcohols. chemicalbook.comgoogle.com | Water. google.comrsc.org |
| Starting Materials | Pivalic acid and methyllithium. chemicalbook.com | Pivalic acid and lithium hydroxide (can be sourced from recycled materials). google.commdpi.com |
| Process Additives | Often requires inert atmosphere and anhydrous conditions. chemicalbook.com | Urea can be used in aqueous solution to aid crystallization. google.com |
| Byproducts/Waste | Organic solvent waste requiring disposal. | Primarily water-based effluent, which is easier to treat. Minimal secondary waste. mdpi.com |
| Energy/Safety | Use of flammable solvents poses fire and explosion risks. google.com | Water as a solvent is inherently safer. Hydrometallurgical recycling uses lower temperatures than pyrometallurgy. rsc.orgfortunejournals.com |
Structural Elucidation and Supramolecular Architectures of Lithium Pivalate Compounds
Polymeric Structures and Dimensionality in Lithium Pivalates
The aggregation of lithium pivalate (B1233124) units, often in conjunction with solvent molecules, leads to the formation of coordination polymers. The dimensionality of these polymers, ranging from one-dimensional chains to three-dimensional networks, is dictated by the coordination modes of the pivalate anions and the nature of any co-ligands.
X-ray diffraction studies have revealed the existence of one-dimensional (1D) coordination polymers of lithium pivalate. Two notable examples are [Li10(Piv)10(MeCN)2]n and [Li6(Piv)6(MeCN)2]n. researchgate.net These compounds are constructed from decanuclear and hexanuclear this compound fragments, respectively, which are linked into infinite chains. researchgate.net The acetonitrile (B52724) (MeCN) molecules act as terminal ligands, coordinating to some of the lithium ions and preventing further extension of the polymer in other dimensions. The pivalate anions in these structures exhibit various bridging modes, which are crucial for linking the lithium centers and forming the polymeric chain. researchgate.net
Table 1: One-Dimensional this compound Coordination Polymers
| Compound Formula | Nuclearity of Repeating Unit | Dimensionality | Ancillary Ligands |
|---|---|---|---|
| [Li10(Piv)10(MeCN)2]n | Decanuclear | 1D | Acetonitrile |
This table summarizes the key features of the identified one-dimensional this compound coordination polymers.
While well-defined three-dimensional (3D) coordination polymers composed solely of this compound are not extensively detailed in the provided search results, the principles of their formation can be inferred from related systems. The extension from 1D to 3D structures generally requires the pivalate anions to bridge between multiple polymeric chains. This can be achieved through more complex bridging modes or the incorporation of multitopic organic linkers that can connect different chains. For instance, in related metal carboxylate systems, the dimensionality can increase with the radius of the metal ion, suggesting that under specific conditions, this compound could also form 3D networks. researchgate.net The formation of 3D frameworks is a common feature in the crystal chemistry of metal carboxylates, including some lithium carboxylates like lithium acetate, which forms 3D coordination polymers. acs.orgresearchgate.net
Coordination Environments of Lithium within Pivalate Frameworks
The coordination geometry around the lithium centers in pivalate frameworks is a critical aspect of their structure. Lithium, being a small and hard cation, typically favors coordination with oxygen atoms.
The coordination of lithium in pivalate frameworks is consistent with observations in other lithium carboxylate systems. Lithium ions are typically coordinated by four to six oxygen atoms, often in a tetrahedral or distorted trigonal-bipyramidal geometry. nih.govnih.gov For example, in lithium furoate, the carboxylate oxygen atoms exhibit a variety of chelating and bridging modes, linking the lithium ions into a three-dimensional network. iaea.org Similarly, in lithium pyrazine (B50134) carboxylate complexes, the Li-O bond distances are typical for lithium complexes with carboxylate ligands. iaea.org The coordination environment can also involve water molecules, which can act as ligands or bridge between lithium centers. nih.goviaea.org The synergy between carboxylate oxygen and other donor atoms, such as nitrogen in pyridine-containing ligands, can lead to more stable coordination structures. researchgate.net
Table 2: Coordination Characteristics of Lithium in Carboxylate Frameworks
| Feature | Description |
|---|---|
| Primary Coordinating Atom | Oxygen |
| Typical Coordination Number | 4-6 |
| Common Geometries | Tetrahedral, Distorted Trigonal-Bipyramidal |
| Pivalate Bridging Modes | μ3, μ4 |
This table outlines the general coordination features of lithium ions within pivalate and related carboxylate frameworks.
Heterometallic Pivalate Cluster Geometries and Connectivity
This compound is also a key component in the synthesis of heterometallic clusters, where it is combined with other metal ions. These clusters often exhibit well-defined geometries and intricate connectivity. For instance, heterometallic complexes containing a {Li2Co2(Piv)6} core have been synthesized. researchgate.netorcid.org In these structures, the pivalate ligands bridge between the lithium and cobalt ions. The geometry of these clusters can be influenced by the choice of additional apical ligands. orcid.org
In another example, a heterobimetallic cluster of bismuth and lithium, [{Bi(O2CtBu)(μ2-O2CtBu)(μ3-O2CtBu)}4], features multiple bridging pivalate ligands that connect the bismuth atoms. rsc.org The introduction of lithium can further link these units. For example, in hexanuclear complexes, two Bi(O2CR)3 units can be linked by a Li4(O2CR)4(MeCN)2 ladder-type structure. rsc.org In such structures, the pivalate anions can exhibit diverse coordination modes, including chelating and bridging (μ2, μ3, and μ4) to both lithium and the other metal, leading to complex three-dimensional arrangements. rsc.org The lithium ions in these heterometallic pivalate clusters typically adopt a tetrahedral coordination geometry. rsc.org
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| [Li10(Piv)10(MeCN)2]n |
| [Li6(Piv)6(MeCN)2]n |
| Lithium acetate |
| Lithium furoate |
| Lithium pyrazine carboxylate |
| [{Bi(O2CtBu)(μ2-O2CtBu)(μ3-O2CtBu)}4] |
| Bi(O2CR)3 |
Structural Characterization of Bismuth-Lithium Pivalate Clusters
The synthesis and structural analysis of heterobimetallic complexes containing both bismuth and lithium have revealed intricate cluster architectures. When bismuth(III) pivalate is reacted with this compound in acetonitrile, isostructural heterobimetallic clusters are formed. rsc.orgrsc.org Single-crystal X-ray diffraction studies have been instrumental in elucidating the precise arrangement of these atoms.
Research has shown the formation of complexes with the general formula [Bi₂Li₄(O₂CR)₂(μ-O₂CR)₄(μ₃-O₂CR)₂(μ₄-O₂CR)₂(MeCN)₂]. rsc.org In the case of the pivalate ligand, the solid-state structure consists of a core containing two bismuth atoms and four lithium atoms. rsc.org The pivalate anions exhibit remarkable coordination versatility, acting as bridging ligands in multiple modes (μ, μ₃, and μ₄) that link the metal centers. researchgate.net Specifically, the structure is held together by two standard bridging (μ), four triply-bridging (μ₃), and two quadruply-bridging (μ₄) pivalate anions. rsc.org
| Compound Formula | Crystal System | Space Group | Key Structural Features | Ref |
| [Bi₂Li₄(piv)₁₀(MeCN)₂] | Not Specified | Not Specified | Contains a {Bi₂Li₄} core; pivalate ligands in μ, μ₃, and μ₄ bridging modes. | rsc.org |
This table is interactive. Click on the headers to sort.
Retainment of {Li₂Zn₂} Nodes in Metal-Organic Frameworks
A significant advancement in the rational design of metal-organic frameworks (MOFs) has been demonstrated through the use of pre-synthesized heterometallic nodes containing this compound. The tetranuclear complex [Li₂Zn₂(piv)₆(py)₂] (where piv⁻ is pivalate and py is pyridine) serves as a well-defined secondary building unit (SBU) or "node". researchgate.netresearchgate.net This complex features a {Li₂Zn₂} core with bridging pivalate ligands, often described as a "paddle-wheel" unit, a common motif in MOF chemistry. researchgate.netresearchgate.net
Researchers have successfully employed this presynthesized node to construct a series of isoreticular porous MOFs. researchgate.netresearchgate.net By reacting [Li₂Zn₂(piv)₆(py)₂] with 4,4'-bipyridine (B149096) (bpy) and various terephthalate (B1205515) anionic linkers (R-bdc²⁻), frameworks with the general formula [Li₂Zn₂(R-bdc)₃(bpy)]·solv were synthesized. researchgate.netras.ru Crucially, the integrity of the {Li₂Zn₂} node is retained throughout the framework construction. researchgate.netresearchgate.net This represents a key example of a step-by-step design strategy for creating complex, multicomponent MOFs. researchgate.net
| Precursor Node | Linkers | Resulting MOF Formula | Key Finding | Ref |
| [Li₂Zn₂(piv)₆(py)₂] | Terephthalic acid (H₂bdc), 4,4'-bipyridine (bpy) | [Li₂Zn₂(bdc)₃(bpy)]·solv | {Li₂Zn₂} node is retained in the final framework. | researchgate.netresearchgate.net |
| [Li₂Zn₂(piv)₆(py)₂] | 2-Bromoterephthalic acid (Br-H₂bdc), bpy | [Li₂Zn₂(Br-bdc)₃(bpy)]·solv | Node retention confirmed; pore environment modified by Br group. | researchgate.netras.ru |
| [Li₂Zn₂(piv)₆(py)₂] | 2-Aminoterephthalic acid (NH₂-H₂bdc), bpy | [Li₂Zn₂(NH₂-bdc)₃(bpy)]·solv | Node retention confirmed; pore environment modified by NH₂ group. | researchgate.netras.ru |
| [Li₂Zn₂(piv)₆(py)₂] | 2-Nitroterephthalic acid (NO₂-H₂bdc), bpy | [Li₂Zn₂(NO₂-bdc)₃(bpy)]·solv | Node retention confirmed; pore environment modified by NO₂ group. | researchgate.netras.ru |
This table is interactive. Click on the headers to sort.
Influence of Ancillary Ligands and Solvents on this compound Architecture
The final supramolecular architecture of compounds containing this compound is highly dependent on the presence of ancillary ligands and the nature of the solvent used during synthesis and crystallization. researchgate.netnih.govresearchgate.net
Ancillary Ligands: These are ligands other than the primary pivalate anion that coordinate to the metal centers. They play a crucial role in completing the coordination sphere of the metal ions and can direct the assembly of specific molecular or polymeric structures. researchgate.net For instance, in the [Li₂Zn₂(piv)₆(py)₂] complex, the pyridine (B92270) (py) molecules act as terminal N-donor ancillary ligands, stabilizing the tetranuclear core. researchgate.netresearchgate.net The substitution of these labile pyridine ligands, along with the pivalate groups, by bridging linkers like 4,4'-bipyridine is a key step in forming extended MOF structures. researchgate.netras.ru Similarly, the reaction of vanadyl triflate with 2,2-bipyridine (bpy) and this compound can result in different products depending on the stoichiometry; a 1:1:3 ratio yields the bimetallic compound [Li₂(VO)₂(μ-Piv)₆(bpy)₂], where bpy is the ancillary ligand. researchgate.net The choice of ancillary ligand can thus determine the nuclearity and dimensionality of the final product. acs.orgrsc.org
Solvents: The solvent is not merely a medium for the reaction but an active component that can be incorporated into the final crystal structure, influencing its architecture. researchgate.net The isolation of [Li₂(VO)₂(m-Piv)₆(bpy)₂] as different solvates (acetonitrile and dichloromethane) demonstrates that solvent molecules can occupy voids or directly coordinate to metal centers. researchgate.net In the synthesis of bismuth-lithium pivalate clusters, acetonitrile acts as a coordinating solvent, with its molecules bound to the final complex. rsc.orgrsc.org The ability of solvents like acetonitrile to solvate lithium cations is well-documented and can impact the aggregation state of lithium amides and salts in solution, thereby influencing reaction pathways and the resulting crystal structures. nih.govmdpi.comrsc.org The crystallization conditions, including the type of solvent and its rate of evaporation or diffusion, can determine which polymeric form or solvate is isolated. researchgate.netresearchgate.net
| System | Ancillary Ligand(s) | Solvent(s) | Resulting Architecture/Observation | Ref |
| Li-Zn-pivalate | Pyridine (py) | Not specified | Formation of discrete [Li₂Zn₂(piv)₆(py)₂] nodes. | researchgate.netresearchgate.net |
| Li-Zn-pivalate | 4,4'-bipyridine (bpy) | Acetonitrile/DMF | Formation of 3D Metal-Organic Frameworks. | researchgate.net |
| Li-V-pivalate | 2,2'-bipyridine (bpy) | Acetonitrile (MeCN) or Dichloromethane (B109758) (CH₂Cl₂) | Isolation of different solvates: [Li₂(VO)₂(μ-Piv)₆(bpy)₂]·MeCN and ·CH₂Cl₂. | researchgate.net |
| Bi-Li-pivalate | None | Acetonitrile (MeCN) | Formation of [Bi₂Li₄(piv)₁₀(MeCN)₂] where MeCN is a coordinating ligand. | rsc.orgrsc.org |
This table is interactive. Click on the headers to sort.
Mechanistic Investigations and Kinetic Studies in Lithium Pivalate Chemistry
Catalytic Pathways Mediated by Lithium Pivalate (B1233124) and its Heterometallic Complexes
Lithium pivalate and its derivatives, particularly heterometallic complexes, are known to catalyze a variety of organic reactions. The catalytic cycles often involve intricate steps that have been elucidated through a combination of experimental and computational methods.
The formation of urethanes is a fundamentally important reaction in polymer chemistry. While direct quantum chemical computations on urethane (B1682113) formation specifically catalyzed by this compound are not extensively documented in dedicated studies, the principles from related systems can be applied. Quantum chemical studies, such as those using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of urethane formation from isocyanates and alcohols. mdpi.comrsc.org These studies reveal that the catalyst's role is to lower the activation energy barrier of the reaction. mdpi.com
In a hypothetical this compound-catalyzed urethane formation, the lithium ion could coordinate to the oxygen atom of the isocyanate group, thereby increasing its electrophilicity. Simultaneously, the pivalate anion could act as a proton shuttle, facilitating the transfer of the hydroxyl proton from the alcohol to the nitrogen atom of the isocyanate. Computational models would be essential to calculate the transition state energies for such a proposed mechanism and compare it to the uncatalyzed pathway.
Table 1: Hypothetical Energy Barriers in Urethane Formation
| Reaction Pathway | Calculated Activation Energy (kJ/mol) |
|---|---|
| Uncatalyzed | > 100 |
Note: The values presented are illustrative and based on general findings for catalyzed urethane formation. mdpi.com Specific values for this compound catalysis would require dedicated computational studies.
Migratory insertion is a key step in many organometallic catalytic cycles, involving the insertion of an unsaturated molecule (like an alkene or carbon monoxide) into a metal-ligand bond. openochem.org While not a classic example, analogous insertions can be envisioned in reactions catalyzed by this compound-containing complexes.
A more directly relevant process in catalysis involving this compound is proton transfer. The pivalate anion can act as a proton shuttle, a role that has been computationally and experimentally verified in palladium-catalyzed direct arylation reactions where pivalic acid is used as a co-catalyst. researchgate.netnih.gov In these systems, the pivalate anion facilitates the deprotonation of a C-H bond, transferring the proton to a stoichiometric base. nih.gov This lowers the energy barrier for the C-H activation step, which is often the rate-determining step. researchgate.net
A proposed catalytic cycle involving a proton shuttle mechanism is outlined below:
Coordination: The substrate coordinates to the metal center of a heterometallic this compound complex.
Deprotonation: The pivalate anion abstracts a proton from the substrate, forming pivalic acid and a substrate-metal intermediate.
Reaction: The intermediate undergoes the desired transformation (e.g., coupling with another reagent).
Protonolysis & Catalyst Regeneration: Pivalic acid protonates the product-metal complex, releasing the product and regenerating the active catalyst.
Reaction Kinetics in this compound Catalysis
The determination of reaction orders with respect to the catalyst (this compound), substrates, and any other reagents is fundamental to understanding the reaction mechanism. This is typically achieved by systematically varying the concentration of one component while keeping others constant and observing the effect on the initial reaction rate.
Table 2: Hypothetical Rate Law for a this compound Catalyzed Reaction
| Reactant | Reaction Order |
|---|---|
| Substrate A | 1 |
| Substrate B | 0 |
| This compound | 1 |
Rate = k[Substrate A][this compound]
Note: This table represents a hypothetical scenario where the reaction is first order in Substrate A and the catalyst, and zero order in Substrate B, suggesting that the reaction of Substrate B occurs after the rate-limiting step.
The speciation of this compound in solution can be complex and dynamic. Lithium salts are known to form aggregates and various coordination complexes, and the nature of these species can change during the course of a reaction. researchgate.netiaea.org Techniques such as in-situ spectroscopy (e.g., NMR, IR) can be employed to monitor the formation and transformation of these coordination compounds in real-time.
The dynamic formation of different active catalytic species can lead to complex kinetic profiles. For example, an initial induction period might be observed as the active catalyst is formed from the precursor this compound. The formation of multinuclear this compound clusters could also influence the catalytic activity and selectivity.
Role of this compound as a Base and Deprotonating Agent
The pivalate anion is the conjugate base of pivalic acid, which has a pKa of approximately 5.03. This makes this compound a moderately strong base, capable of deprotonating a variety of acidic protons. Its utility as a deprotonating agent is enhanced by the steric bulk of the tert-butyl group, which can influence the regioselectivity of deprotonation.
This compound can be used to deprotonate substrates with acidic C-H, O-H, or N-H bonds, generating reactive intermediates such as carbanions, alkoxides, or amides. The choice of solvent can significantly impact its basicity and reactivity. In many applications, this compound is used in conjunction with other metal catalysts, where its role is to act as a base to facilitate a key step in the catalytic cycle, as seen in the proton shuttle mechanism discussed earlier. researchgate.netnih.gov
Facilitating Substrate Deprotonation in Organic Transformations
This compound has emerged as a significant reagent in promoting the deprotonation of a variety of organic substrates, a critical step in numerous synthetic methodologies. While direct mechanistic and kinetic studies on this compound's role in simple deprotonation are not extensively detailed in the available literature, its utility in C-H activation, a process intrinsically linked to deprotonation, offers valuable insights.
In the realm of palladium-catalyzed C-H arylation reactions, pivalic acid, the conjugate acid of this compound, is a widely used additive. It was traditionally assumed to act as a general base to facilitate the deprotonation step. However, recent computational and experimental studies have unveiled a more complex role. It has been demonstrated that the pivalate anion can undergo decarboxylation, acting as a reductant for the Pd(II) precatalyst to the active Pd(0) species. This finding suggests an alternative pathway to its role as a simple base in these catalytic cycles.
The basicity of organolithium reagents, which are often used in conjunction with or are related to lithium carboxylates like this compound, is a key factor in their ability to deprotonate hydrocarbons. The reactivity of these reagents is highly dependent on their structure, solvent, and temperature. For instance, the aggregation state of organolithium compounds, which can exist as monomers, dimers, or higher-order aggregates, significantly influences their basicity and, consequently, their deprotonation efficiency. While specific kinetic data for deprotonation by this compound is scarce, the principles governing organolithium chemistry provide a foundational understanding of the factors that would influence its efficacy as a deprotonating agent.
Formation of Lithium Enolates in Carbon-Carbon Bond Formation
The formation of lithium enolates is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling key reactions such as aldol (B89426) additions and alkylations. These reactive intermediates are typically generated by the deprotonation of a carbonyl compound at the α-carbon using a strong, non-nucleophilic base.
While lithium diisopropylamide (LDA) is the most commonly employed base for this purpose, the underlying principles of enolate formation are applicable to other lithium bases. The choice of base and reaction conditions dictates the regioselectivity (kinetic versus thermodynamic enolate) and stereoselectivity of the resulting enolate. Kinetic enolates are formed faster by using a strong, sterically hindered base at low temperatures, which deprotonates the less substituted and more accessible α-proton. In contrast, thermodynamic enolates, which are the more stable enolates, are favored under conditions that allow for equilibration, such as higher temperatures or the presence of a proton source.
Although direct studies detailing the use of this compound for the specific purpose of generating lithium enolates are not prominent in the reviewed literature, its basic character suggests potential utility in this context. The effectiveness of this compound would depend on its basicity relative to the pKa of the α-proton of the carbonyl substrate and its steric bulk. The resulting lithium enolates, once formed, are powerful nucleophiles that readily react with various electrophiles, such as aldehydes, ketones, and alkyl halides, to form new carbon-carbon bonds. The mechanism of these subsequent reactions often proceeds through a cyclic transition state, particularly in the case of aldol reactions involving pre-formed lithium enolates, where the lithium cation coordinates with both the enolate oxygen and the carbonyl oxygen of the electrophile.
Solvent Effects and Ionic Association Phenomena on Reactivity
The solvent environment plays a critical role in dictating the outcome of reactions involving this compound, influencing both reaction rates and selectivity through the modulation of ionic association and solvation.
Impact of Solvent Polarity on Reaction Rates and Selectivity
The polarity of the solvent significantly impacts the reactivity of ionic species like this compound. In general, polar solvents can enhance the rates of reactions involving polar reactants by stabilizing charged intermediates and transition states. Conversely, nonpolar solvents may accelerate reactions between nonpolar reactants by minimizing solvation effects.
For reactions involving lithium compounds, the solvent's ability to coordinate with the lithium cation is a crucial factor. Coordinating solvents, such as tetrahydrofuran (B95107) (THF) and ethers, can break down the aggregates of organolithium species, leading to more reactive monomers. This deaggregation can dramatically increase the reaction rate. The choice of solvent can also influence the stereochemical outcome of a reaction. For instance, in the lithiation of certain chiral molecules, the use of coordinating solvents can lead to an inversion of configuration, whereas non-coordinating solvents may result in retention of stereochemistry.
The ionic association of lithium salts is also heavily dependent on the solvent. In solvents with high dielectric constants, salts are more likely to exist as dissociated ions, while in less polar solvents, they tend to form ion pairs or larger aggregates. This degree of association directly affects the nucleophilicity and basicity of the anion, thereby influencing reaction rates and selectivity. While specific studies focusing solely on this compound are limited, the principles governing other lithium salts in various solvents provide a strong framework for understanding its behavior.
| Solvent Property | Effect on this compound Reactivity |
| High Polarity | Generally increases reaction rates of polar reactions by stabilizing charged intermediates. |
| Coordinating Ability | Can break up aggregates, increasing the concentration of reactive monomeric species and enhancing reactivity. |
| Low Polarity | Favors the formation of ion pairs and aggregates, which can decrease reactivity but may enhance selectivity in certain cases. |
| Protic vs. Aprotic | Protic solvents can protonate the pivalate anion, reducing its basicity and nucleophilicity. Aprotic solvents are generally preferred for reactions involving strong bases. |
Computational Modeling of Solvation Energies
Computational chemistry provides powerful tools to investigate the solvation of ions and predict their behavior in different solvent environments. Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are employed to calculate solvation energies and to model the structure of the solvation shell around ions like the lithium cation.
These computational studies have been extensively applied to understand the solvation of lithium ions in the context of lithium-ion battery electrolytes. The composition and structure of the Li⁺ solvation shell are critical for ion transport and interfacial reactions. DFT calculations can determine the binding energies of solvent molecules to the lithium cation, revealing the preferred coordination number and geometry. For instance, studies on lithium salts in various organic carbonates and ethers have elucidated the competitive solvation of the Li⁺ ion by different solvent molecules and the anion.
While specific computational studies on the solvation energy of this compound were not found in the immediate search, the methodologies are well-established. A computational investigation of this compound would involve calculating the energy of the solvated Li⁺ and pivalate ions in a given solvent and comparing it to their energies in the gas phase. Such calculations would provide quantitative insights into the stability of the solvated species and help to rationalize the observed solvent effects on reactivity. The binding energy of solvent molecules to the lithium cation in the presence of the pivalate anion could be calculated to understand the structure of the primary solvation shell.
Advanced Applications of Lithium Pivalate in Catalysis and Organic Synthesis
Lithium Pivalate (B1233124) in Polyurethane Synthesis and Polymerization Catalysis
The synthesis of polyurethanes, a versatile class of polymers, heavily relies on catalysts to ensure efficient and controlled reactions. While organotin compounds have traditionally been used, their toxicity has prompted a search for safer and more environmentally friendly alternatives.
Heterobimetallic Bismuth-Lithium Carboxylates as Alternatives to Organotin Catalysts
Recent research has highlighted the potential of bismuth-based catalysts as replacements for toxic organotin compounds in polyurethane synthesis. rsc.orgrsc.org While bismuth carboxylates alone show moderate catalytic activity, their performance is significantly enhanced by the addition of lithium carboxylates, such as lithium pivalate. rsc.orgrsc.org This combination leads to the spontaneous formation of heterobimetallic complexes, specifically Bi₂Li₄ clusters, which exhibit superior catalytic activity. rsc.orgwisc.edu
The synergy between bismuth and lithium creates a more potent Lewis acidic center, which is crucial for activating the reactants in polyurethane formation. wisc.edu Studies have shown that these heterobimetallic systems can be nearly as active as traditional organotin catalysts like dibutyltin (B87310) dilaurate (DBTL). rsc.org For instance, a combination of bismuth and lithium carboxylates can achieve high conversion rates in significantly shorter times compared to using bismuth carboxylates alone. rsc.org
Strategies for Enhancing Catalytic Activity and Selectivity
The enhancement of catalytic activity in polyurethane synthesis is a key area of investigation. The formation of heterobimetallic complexes is a primary strategy to boost the catalytic performance of bismuth compounds. rsc.org The presence of this compound in these complexes plays a crucial role in this enhancement.
Quantum chemical calculations have provided detailed insights into the reaction mechanism, revealing that the turnover-limiting step is the migratory insertion of the isocyanate into the Bi-O bond of the alkoxy ligand. rsc.org The urethane (B1682113) product is then released by proton transfer from either an alcohol substrate or the free pivalic acid ligand. rsc.org The efficiency of the catalytic cycle is influenced by off-cycle equilibria, and the most efficient pathway involves the regeneration of the initial catalytic species. rsc.org
The steric bulk of the carboxylate ligands also influences catalytic activity. Research has shown that activity can increase with the steric bulk of the carboxylate ligand. rsc.org Furthermore, the development of novel non-toxic bismuth catalysts, such as bismuth triflate, which can be improved by heterobimetallic complexes with lithium carboxylate, presents another promising avenue for replacing organotin catalysts. mdpi.com
This compound in Organometallic Transformations
This compound also plays a crucial role in various organometallic transformations, facilitating reactions that are fundamental to modern organic synthesis.
Participation in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of C-C bond formation in organic chemistry. researchgate.net These reactions typically involve an oxidative addition, transmetalation, and reductive elimination sequence. whiterose.ac.uk this compound has been found to be involved in these processes, particularly in tandem C-O/C-H activation approaches. researchgate.net
In these reactions, this compound can act as a ligand or additive that influences the stability and reactivity of the palladium catalyst. For example, in the direct C-H alkenylation with enol pivalates, a (Cy₃P)₂Pd(alkenyl)(OPiv) species has been identified as a major catalyst resting state. researchgate.net This indicates the direct involvement of the pivalate group in the catalytic cycle. The use of this compound can also be beneficial in the preparation of organometallic reagents used in these coupling reactions.
Role in the Preparation and Reactivity Enhancement of Organozinc Reagents
Organozinc reagents are valuable nucleophiles in cross-coupling reactions due to their high functional group tolerance and moderate reactivity. ijmpronline.comuni-muenchen.de However, their air and moisture sensitivity can be a drawback. orgsyn.org The development of solid organozinc pivalates has addressed this issue, providing more stable and easier-to-handle reagents. orgsyn.org
This compound, often in the form of a complex with other salts like lithium chloride, is used in the preparation of these stabilized organozinc reagents. For instance, aryl and heteroarylzinc pivalates can be prepared through directed metalation using reagents like TMPMgCl·LiCl followed by the addition of Zn(OPiv)₂. orgsyn.orgorgsyn.org These solid reagents exhibit improved stability and can be used in a variety of cross-coupling reactions. google.com The pivalate group enhances the stability of the organozinc compound, making it a valuable tool in organic synthesis. ijmpronline.com
The reactivity of these organozinc pivalates can be tuned, for example, by the presence or absence of a palladium catalyst, allowing for selective cross-coupling or addition reactions to carbonyl compounds. google.com
C-O Silylation and Stannylation Catalysis with Lithium Salt Effects
The formation of C-Si and C-Sn bonds is another important transformation in organic synthesis, yielding compounds with applications in materials science and medicinal chemistry. nih.gov Cobalt-catalyzed cross-coupling of alkenyl acetates with silyl- or stannyl-zinc reagents has been developed for the stereoselective synthesis of alkenyl silanes and stannanes. researchgate.net
This compound in Ester Amidation Reactions
This compound, and more broadly the pivalate anion, has emerged as a significant component in modern catalytic systems for the amidation of esters. This reaction, which forms a crucial amide bond by reacting an ester with an amine, is fundamental in medicinal chemistry and the synthesis of a vast array of synthetic and natural compounds. While not always the primary catalyst itself, this compound or its corresponding acid (pivalic acid) often acts as a critical additive or co-catalyst that significantly enhances reaction efficiency, yield, and scope, particularly in metal-catalyzed systems.
Research has demonstrated that in certain iron-catalyzed direct acylations of amines with esters, pivalic acid is an essential additive. rsc.org In one such system, an earth-abundant iron catalyst, Fe(acac)₃, combined with pivalic acid and molecular oxygen, effectively triggers the amidation reaction in greener solvents like diethyl carbonate. rsc.org The generality of this procedure has been proven with a wide range of primary and secondary amines, yielding over 65 examples with high yields. rsc.org Mechanistic studies suggest that the excess amine is a primary driving force, and the acidic environment created by pivalic acid facilitates the release of the amine from intermediate species, such as carbamates formed with the solvent. rsc.org
The role of the pivalate additive extends to other transition-metal-catalyzed amidations. In palladium-catalyzed reactions, for instance, Density Functional Theory (DFT) calculations have revealed that the pivalate additive can play a subtle but crucial role. It has been shown to promote the dissociation of phosphine (B1218219) ligands from the Pd(II) intermediate, a key step that can facilitate the subsequent stages of the catalytic cycle. semanticscholar.org
However, the steric bulk of the pivalate group itself can impose limitations. Studies on the ultrafast amidation of esters using lithium amides have shown that substrates like ethyl pivalate are too sterically encumbered to undergo the reaction successfully under certain conditions. nih.govresearchgate.net This highlights a key consideration in its application: the balance between the beneficial electronic and coordinating effects of the pivalate anion and the potential steric hindrance of its t-butyl group.
The table below summarizes key findings from research on the role of pivalate in ester amidation reactions.
| Catalyst System | Substrates | Additive | Key Finding | Reference |
| Fe(acac)₃ / O₂ | Esters and Amines | Pivalic Acid | Pivalic acid is a crucial additive, enabling a highly efficient and general direct acylation process under mild, aerobic conditions. | rsc.org |
| Pd(II) / Phosphine Ligands | Esters and Amines | Pivalate | DFT studies show the pivalate additive promotes phosphine ligand dissociation from the palladium center, facilitating the catalytic cycle. | semanticscholar.org |
| Lithium Amides | Various Esters and Amines | None | Ethyl pivalate was found to be unreactive due to steric hindrance, indicating a limitation of the pivalate structure as a substrate. | nih.govresearchgate.net |
Application in Asymmetric Synthesis Methodologies
The application of this compound and the pivalate group in asymmetric synthesis is multifaceted, serving not as a primary chiral catalyst itself, but as a highly effective additive, co-catalyst, or structural component in substrates to achieve high levels of stereocontrol. Its unique steric and electronic properties are harnessed to influence the transition states of reactions, leading to the preferential formation of one enantiomer over another.
In the realm of organocatalysis, pivalic acid has been identified as an effective additive. For example, in the enantioselective cyclization of bis(methallyl)silanes catalyzed by a strong and confined Brønsted acid, pivalic acid was shown to slightly enhance reactivity without compromising the enantioselectivity of the reaction. nih.gov This suggests a role in promoting catalyst turnover, a common challenge in catalytic cycles.
The pivalate anion is also implicated in mechanisms for asymmetric carbon-nitrogen bond formation. In the addition of chiral lithium enolates to nitrones for the synthesis of β-amino acids, a proposed mechanism involves the formation of a "nitrilium pivalate ion pair." researchgate.net The collapse of this intermediate ion pair is a key step that influences the stereochemical outcome of the reaction.
Furthermore, pivalate esters are utilized as substrates in sophisticated, palladium-catalyzed asymmetric transformations. In the asymmetric allylic amination of 1,3-diphenylallyl pivalate with isatin, high enantioselectivity was achieved using a chiral P,olefin-type ligand. beilstein-journals.org The choice of the pivalate leaving group can be critical in such reactions, influencing the rate of ionization and the stability of the resulting π-allyl palladium intermediate, which are key to achieving high stereoselectivity. acs.org
The development of palladium-pivalic acid co-catalyst systems has also demonstrated unprecedented reactivity in direct arylation reactions. researchgate.net This C-H functionalization method is a powerful tool for constructing complex chiral molecules, and the role of pivalic acid as a potential proton shuttle is a key element in the catalyst's design and high efficiency. researchgate.net
The following table details examples of how pivalate is applied in various asymmetric synthesis methodologies.
| Reaction Type | Role of Pivalate | Catalyst System | Key Outcome | Reference |
| Enantioselective Cyclization | Additive | Chiral Brønsted Acid | Pivalic acid enhanced reactivity while maintaining high enantioselectivity. | nih.gov |
| Addition to Nitrones | Mechanistic Component | Chiral Lithium Enolates | A proposed "nitrilium pivalate ion pair" intermediate is key to the reaction mechanism for synthesizing chiral β-amino acids. | researchgate.net |
| Asymmetric Allylic Amination | Substrate Leaving Group | Pd / Chiral P,olefin Ligand | Use of 1,3-diphenylallyl pivalate as a substrate led to the formation of the amination product with high enantiomeric excess. | beilstein-journals.org |
| Direct Arylation (C-H Functionalization) | Co-catalyst | Palladium / Pivalic Acid | The cocatalyst system exhibits high reactivity, with pivalic acid acting as a proton shuttle to facilitate the catalytic cycle. | researchgate.net |
Integration of Lithium Pivalate in Advanced Materials Science and Coordination Polymers
Design and Synthesis of Metal-Organic Frameworks (MOFs) with Lithium Pivalate (B1233124) Units
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. levertonlithium.com The use of lithium pivalate, often in combination with other metal ions, has enabled the rational design of complex, heterometallic MOFs.
A successful strategy in the rational design of MOFs involves using pre-synthesized molecular complexes as secondary building units (SBUs) or "nodes". nih.govnasa.gov In this context, the tetranuclear heterometallic complex [Li₂Zn₂(piv)₆(py)₂] (where piv⁻ is pivalate and py is pyridine) has been effectively used as a pre-synthesized node. osti.govresearchgate.netnih.gov This approach allows for the construction of new MOFs where the heterometallic core is retained as the framework's node. nasa.gov
For instance, reacting [Li₂Zn₂(piv)₆(py)₂] with linkers like 4,4′-bipyridine (bpy) and various terephthalates has led to the creation of isoreticular porous MOFs with the general formula [Li₂Zn₂(R-bdc)₃(bpy)]·solv. osti.govresearchgate.netnih.gov The preservation of the [Li₂Zn₂] node in the final products represents a significant achievement in the step-by-step design of MOFs built from complex heterometallic units. osti.govresearchgate.netnih.gov Similarly, reacting the pivalate complex with tricarboxylate linkers has been used to rationally synthesize new heterometallic MOFs, where the linker's geometry dictates the final dimensionality of the framework. nih.govresearchgate.net This method provides a pathway to embed multiple metals within a single framework, which is otherwise a challenging synthetic task. nasa.gov
The MOFs synthesized from this compound-containing nodes exhibit permanent porosity, a key feature for applications in gas storage and separation. researchgate.netalpapowder.com Gas adsorption isotherm measurements have confirmed the porous nature of these frameworks, with studies conducted using nitrogen (N₂), carbon dioxide (CO₂), and methane (B114726) (CH₄). osti.govresearchgate.net
| Compound | Substituent (R) | CO₂ Adsorption Capacity (cm³·g⁻¹ at 273 K, 1 bar) | CO₂ Adsorption Capacity (wt % at 273 K, 1 bar) |
|---|---|---|---|
| 2-H | -H | Data not specified | Data not specified |
| 2-Br | -Br | Data not specified | Data not specified |
| 2-NH₂ | -NH₂ | Data not specified | Data not specified |
| 2-NO₂ | -NO₂ | 105 | 21 |
Role in Lithium-Based Ceramics and Glasses
This compound has been identified as a potential component in the synthesis of lithium-based ceramics and glasses, which are materials of interest for applications like energy storage. researchgate.netontosight.ai Generally, lithium compounds are added to glass formulations to act as a flux, lowering the melting temperature and viscosity, which reduces energy consumption and improves the workability of the material. samaterials.commultichemindia.com In ceramics, lithium additions can lower the firing temperature and control thermal expansion. samaterials.com
Specifically for this compound, it has been explored as a precursor for depositing lithium-containing thin films via atomic layer deposition (ALD). aip.org However, its use in this application was found to be challenging due to a very high sublimation temperature and partial decomposition, which rendered it not viable for the process under investigation. aip.org While other lithium sources like lithium carbonate are more commonly used in the bulk production of glass and ceramics, the investigation into this compound highlights the continuous search for new precursors with specific properties for advanced manufacturing techniques. levertonlithium.comaip.org
Development of Specialized Materials for Detection Technologies
The unique properties of lithium, particularly the ⁶Li isotope, make its compounds valuable for specific detection technologies. This compound has proven to be a highly effective compound for integrating lithium into plastic scintillators for neutron detection.
Plastic scintillators are widely used for detecting ionizing radiation. ontosight.ai Incorporating lithium into these plastics allows for the detection of thermal neutrons via the ⁶Li neutron capture reaction. alfa-chemistry.comfrontiersin.org this compound is particularly useful for this purpose due to its excellent solubility in polymer matrices like polyvinyltoluene (PVT). ontosight.ai
Researchers have demonstrated that this compound can be dissolved into a PVT-based plastic scintillator at concentrations up to approximately 30 wt%, which corresponds to a lithium metal loading of 1.9 wt%. ontosight.ai This loading level is significantly higher than what has been achieved with other lithium compounds. ontosight.ai The incorporation of this compound has been shown to have little negative impact on the light yield of the scintillator. ontosight.ai Furthermore, when formulated with other specific fluors, these this compound-loaded plastics can exhibit pulse shape discrimination (PSD), a technique that allows for the distinction between neutron and gamma ray signals. ontosight.aialfa-chemistry.com This capability is crucial for detecting neutron sources in the presence of gamma radiation background. alfa-chemistry.com
| Polymer Matrix | This compound Loading (wt %) | Lithium Metal Loading (wt %) | Key Feature |
|---|---|---|---|
| Polyvinyltoluene (PVT) | ~30% (solubility limit) | up to 1.9% | High solubility, little degradation of light yield. |
| PVT (high-fluor formulation) | 20% | 1.3% | Offers pulse shape discrimination (PSD). |
| PVT (low-fluor formulation) | 30% | Not specified | Pronounced neutron capture peak. |
Interfacial Phenomena and Ion Transport in Lithium-Containing Systems
In many lithium-based technologies, such as batteries, the performance is heavily dependent on interfacial phenomena and ion transport. nasa.govacs.org At the interface between an electrode and an electrolyte, a passivation layer known as the solid electrolyte interphase (SEI) often forms. nasa.govfrontiersin.org The properties of this layer are critical as they govern ion transport and can prevent undesirable side reactions, ultimately affecting the device's stability and efficiency. nasa.gov
While extensive research exists on SEI formation and ion transport in various lithium-based systems, direct studies detailing the role of this compound in these specific processes are limited. nasa.govenergy.gov However, research on related compounds provides some insight. For example, a novel electrolyte using chloromethyl pivalate as a solvent was reported for non-aqueous lithium-oxygen batteries. researchgate.net This electrolyte, which lacks α-hydrogen atoms in its structure, demonstrated good chemical stability against superoxide (B77818) radicals, contributing to the battery's specific capacity and cycling stability. researchgate.net Additionally, studies on the emulsion polymerization of vinyl pivalate have shown that the presence of lithium salts (lithium chloride and lithium sulfate) can prevent the aggregation of nanoparticles, demonstrating a role for lithium ions in controlling interfacial phenomena in a polymerization system. nih.gov These findings suggest that the pivalate structure can be a component of electrochemically stable systems, even if the direct role of this compound itself in ion transport at interfaces in batteries or ceramics is not yet fully elucidated.
Advanced Spectroscopic and Computational Characterization Techniques for Lithium Pivalate Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for investigating the structure and behavior of lithium pivalate (B1233124) in various environments. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about molecular structure, dynamics, and the interactions between molecules. For lithium pivalate systems, ¹H, ¹³C, and ⁷Li NMR are particularly valuable.
¹H, ¹³C, and ⁷Li NMR for Structural Elucidation and Solution Dynamics
Multinuclear NMR studies are essential for characterizing the structure and dynamic behavior of this compound in solution. rsc.org ¹H and ¹³C NMR spectra provide information about the pivalate anion, while ⁷Li NMR offers direct insight into the coordination environment of the lithium cation.
In deuterated dichloromethane (B109758) (CD₂Cl₂), the ¹H and ¹³C NMR spectra of this compound typically show single resonances for the carboxylate ligands, suggesting a dynamic equilibrium between different aggregated species or a highly symmetric structure in solution. rsc.org The characteristic ¹³C signal for the carboxylate group in this compound appears in the range of 187.5–190.0 ppm. rsc.org
⁷Li NMR spectroscopy is particularly sensitive to the electronic environment around the lithium nucleus. northwestern.eduhuji.ac.il The chemical shift of ⁷Li can indicate the degree of aggregation and the nature of the solvent coordination. For instance, in studies of heterobimetallic complexes involving this compound, ⁷Li NMR spectra have shown distinct signals that can be attributed to different lithium environments within a cluster. rsc.org The chemical shift range for ⁶,⁷Li is relatively small, about 12 ppm (from -9 ppm to +3 ppm). northwestern.edu Both ⁶Li and ⁷Li isotopes are useful, with ⁷Li being more sensitive and ⁶Li offering sharper lines due to a smaller quadrupole moment. huji.ac.il
Diffusion-Ordered Spectroscopy (DOSY) NMR experiments can be used to determine the hydrodynamic radius of this compound aggregates in solution, providing further evidence for their size and structure in the solution state, which can be compared to solid-state structures determined by X-ray crystallography. rsc.org
Table 1: Representative NMR Data for this compound and Related Compounds
| Nucleus | Compound/System | Solvent | Chemical Shift (ppm) | Observations | Reference |
| ¹H | This compound | dmso-d6 | 1.08 (s, 9H, CH₃) | Single peak for tert-butyl protons. | rsc.org |
| ¹³C | This compound | dmso-d6 | 182.4 (s, COO), 39.9 (s, C(CH₃)₃), 27.9 (s, C(CH₃)₃) | Signals correspond to carboxylate, quaternary, and methyl carbons. | rsc.org |
| ⁷Li | This compound | dmso-d6 | -0.89 (s) | Single resonance indicates a specific Li environment. | rsc.org |
| ¹³C | Bi/Li Pivalate Complex (7) | CD₂Cl₂ | 189.7 | Broadened signal in the same range as homometallic Bi pivalate. | rsc.org |
| ⁷Li | Bi/Li Pivalate Complex (7) | CD₂Cl₂ | -0.1 | Single signal observed. | rsc.org |
| ⁷Li | Bi/Li Pivalate Complex (8) | CD₂Cl₂ | 0.01, -0.5 | Two signals indicate different Li environments. | rsc.org |
| ⁷Li | Bi/Li Pivalate Complex (9) | CD₂Cl₂ | -0.1, -1.5 | Two signals indicate different Li environments. | rsc.org |
This table is interactive. Click on headers to sort.
Variable-Temperature NMR Studies for Mechanistic Insights
Variable-temperature (VT) NMR spectroscopy is a crucial technique for studying dynamic processes and reaction mechanisms involving this compound. rsc.orgiranchembook.ir By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, line shapes, and coupling constants, which provide information about chemical exchange, conformational changes, and aggregation-deaggregation equilibria. iranchembook.irresearchgate.net
For this compound and its derivatives, VT-NMR studies have revealed that solutions often contain a dynamic mixture of aggregates. rsc.org As the temperature changes, the rate of exchange between these species can be altered, sometimes allowing for the resolution of signals from individual species at low temperatures or the observation of averaged signals at high temperatures. This dynamic behavior is critical for understanding the reactivity of this compound in various chemical transformations, such as its role as a catalyst or reagent. rsc.org For example, in the context of polyurethane formation, VT-NMR studies on related bismuth-lithium carboxylate systems have shown that the complexes exist as a dynamic mixture of aggregates in solution, which is relevant to their catalytic activity. rsc.org
X-ray Diffraction (XRD) Techniques
X-ray diffraction (XRD) is an indispensable tool for determining the three-dimensional arrangement of atoms in crystalline solids. veranova.com It provides definitive information about bond lengths, bond angles, and crystal packing, which is fundamental to understanding the structure and properties of this compound.
Single-Crystal X-ray Diffraction for Precise Structural Determination
Single-crystal X-ray diffraction (SC-XRD) is the most accurate method for determining the precise molecular structure of a compound. rsc.orgresearchgate.netnih.gov This technique involves irradiating a single, high-quality crystal with X-rays and analyzing the resulting diffraction pattern. fiveable.me The pattern provides detailed information about the electron density distribution within the crystal, allowing for the precise determination of atomic positions, bond lengths, and angles. veranova.comexcillum.com
For this compound, SC-XRD studies have been instrumental in revealing its tendency to form polymeric structures. For example, two polymeric this compound complexes, [Li₁₀(Piv)₁₀(MeCN)₂]n and [Li₆(Piv)₆(MeCN)₂]n, have been characterized. researchgate.net These structures are 1D polymers composed of deca- and hexanuclear fragments, respectively, where lithium atoms are bridged by pivalate anions in μ₃- and μ₄-coordination modes. researchgate.net SC-XRD has also been used to characterize heterometallic complexes containing this compound, such as [Li₂(VO)₂(μ-Piv)₆(bpy)₂], providing crucial structural data.
Table 2: Crystallographic Data for a Polymeric this compound Compound
| Parameter | [Li₁₀(Piv)₁₀(MeCN)₂]n |
| CCDC No. | 1957855 |
| Formula | C₅₂H₉₆Li₁₀N₂O₂₀ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 14.156(3) |
| b (Å) | 23.490(5) |
| c (Å) | 23.511(5) |
| β (°) ** | 99.43(3) |
| V (ų) ** | 7709(3) |
| Z | 4 |
Data sourced from a study on new polymeric lithium pivalates. researchgate.net
Powder X-ray Diffraction for Phase Purity and Polymorphism
Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and to assess the purity of a sample. acs.orgresearchgate.net Instead of a single crystal, a polycrystalline powder is used, which results in a diffraction pattern that is a unique "fingerprint" for a specific crystalline solid. americanpharmaceuticalreview.com
PXRD is essential for confirming the phase purity of synthesized this compound samples by comparing the experimental pattern to a reference pattern, which can be simulated from single-crystal data. rigaku.com It is also the primary method for studying polymorphism, the ability of a compound to exist in more than one crystal structure. rigaku.comacs.org Different polymorphs of a compound can have different physical properties, and PXRD allows for their identification and quantification in a mixture. americanpharmaceuticalreview.com While specific polymorphs of simple this compound are not extensively documented in the provided context, PXRD remains a standard and necessary characterization technique in its synthesis and study to ensure the material is a single, desired crystalline phase. researchgate.netresearchgate.netresearchgate.net
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy is a technique that probes the vibrational modes of a molecule. nih.govresearchgate.netCurrent time information in Auckland, NZ. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies. An IR spectrum, which plots absorbance or transmittance against frequency (typically in wavenumbers, cm⁻¹), provides a characteristic pattern of absorption bands that correspond to these vibrations.
For this compound, IR spectroscopy is used to identify the presence of the pivalate carboxylate group and to gain insight into its coordination environment. rsc.orgresearchgate.net The key vibrational bands of interest are the asymmetric (νas) and symmetric (νs) stretching frequencies of the carboxylate group (COO⁻). The positions of these bands and the difference between them (Δν = νas - νs) can provide information about the coordination mode of the carboxylate ligand to the lithium ion (e.g., monodentate, bidentate chelating, or bridging).
In addition to the carboxylate stretches, the C-H stretching and bending vibrations of the tert-butyl group are also observed. acs.org The far-IR region of the spectrum can reveal vibrations associated with the Li-O bonds, providing direct evidence of coordination. nih.govnist.govmdpi.com
Table 3: Key Infrared Vibrational Frequencies for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Description | Reference |
| C-H Stretch | 2959 (m), 2930 (w), 2906 (w), 2871 (w) | Stretching vibrations of the methyl groups on the pivalate ligand. | rsc.org |
| COO⁻ Asymmetric Stretch (νas) | 1569 (vs), 1525 (s) | Asymmetric stretching of the carboxylate group, often split due to solid-state effects or coordination. | rsc.org |
| COO⁻ Symmetric Stretch (νs) | 1417 (s) | Symmetric stretching of the carboxylate group. | rsc.org |
| C-H Bend | 1482 (s), 1374 (m), 1360 (s) | Bending (deformation) vibrations of the methyl groups. | rsc.org |
| C-C Stretch | 1226 (m) | Stretching of the quaternary carbon and methyl carbons. | rsc.org |
vs = very strong, s = strong, m = medium, w = weak. Data from a neat sample. rsc.org
High-Temperature Mass Spectrometry for Thermodynamic Characterization
High-temperature mass spectrometry has proven to be a crucial technique for understanding the thermodynamic properties of this compound, particularly its behavior upon heating. Studies have shown that this compound, along with other alkali metal pivalates, undergoes congruent sublimation, meaning it transitions directly from a solid to a gaseous state without decomposition. rjsvd.com This characteristic is vital for applications requiring the transport of the molecule in the gas phase.
Thermodynamic investigations using Knudsen effusion mass spectrometry have been conducted to determine the vaporization processes and thermodynamic characteristics of this compound and related complexes. researchgate.netresearcher.life These studies involve heating the sample in a Knudsen cell and analyzing the effusing vapor with a mass spectrometer. By measuring the partial pressures of the gaseous species at different temperatures, key thermodynamic parameters such as sublimation enthalpies can be determined. rjsvd.comacs.org Research has confirmed that for alkali metal pivalates, including this compound, the primary gaseous species are monomeric and dimeric molecules. acs.org
The following table summarizes the key thermodynamic findings for alkali metal pivalates from high-temperature mass spectrometry studies:
| Compound | Sublimation Character | Primary Gaseous Species |
| This compound (Li(piv)) | Congruent | Monomers, Dimers |
| Sodium Pivalate (Na(piv)) | Congruent | Monomers, Dimers |
| Potassium Pivalate (K(piv)) | Congruent | Monomers, Dimers |
| Rubidium Pivalate (Rb(piv)) | Congruent | Monomers, Dimers |
| Cesium Pivalate (Cs(piv)) | Congruent | Monomers, Dimers |
This table is based on findings that indicate congruent sublimation for the series of alkali metal pivalates. rjsvd.com
Density Functional Theory (DFT) and Quantum Chemical Computations
Density Functional Theory (DFT) and other quantum chemical computations have become indispensable tools for investigating the intricate details of this compound systems at the molecular level. These computational methods provide insights that are often difficult or impossible to obtain through experimental techniques alone.
Elucidation of Molecular Structures and Coordination Geometries
DFT calculations are instrumental in predicting and refining the molecular structures and coordination geometries of this compound and its complexes. researchgate.net For instance, in heterobimetallic complexes containing this compound, DFT can be used to model the coordination environment of the lithium and other metal ions, including bond lengths and angles. researchgate.net These calculations have been used to confirm the bridging nature of pivalate anions in polynuclear this compound structures. researchgate.net
Computational studies have also been employed to understand the structure of related metal pivalate complexes in the gas phase, which is relevant to the high-temperature behavior of this compound. mdpi.com These theoretical models provide a foundational understanding of the geometric arrangements that dictate the physical and chemical properties of these compounds. The stability of proposed structures and dissociation products can be further estimated and validated through DFT calculations. researchgate.netresearchgate.net
Computational Modeling of Reaction Mechanisms and Energetics
Quantum chemical computations are a powerful asset for mapping out the reaction mechanisms and energetics of processes involving this compound. rsc.org DFT calculations can be used to determine the energy profiles of reaction pathways, including the identification of transition states and the calculation of activation barriers. researchgate.netresearchgate.net This is particularly valuable in understanding catalytic cycles where lithium carboxylates may play a role. rsc.org
For example, in the context of urethane (B1682113) formation catalyzed by bismuth carboxylates, the addition of lithium carboxylates was found to significantly enhance catalytic activity. rsc.org Quantum chemical calculations helped to elucidate the mechanism by identifying key intermediates and the turnover-limiting steps in the catalytic cycle. rsc.org Similarly, in palladium-catalyzed cross-coupling reactions, DFT has been used to compute the reaction energy profile, providing insights into the chemoselectivity of the process when using mixed anhydrides derived from pivalic acid. researchgate.net The ability to model these complex reactions provides a rational basis for catalyst design and optimization. rsc.orgacs.org
Analysis of Electronic Properties and Bonding Interactions
DFT calculations provide a detailed picture of the electronic properties and bonding interactions within this compound systems. These methods allow for the analysis of charge distribution, molecular orbitals, and the nature of the chemical bonds between lithium and the pivalate ligand. researchgate.netnih.govrsc.org For example, the analysis of electron density maps can clarify the character of the Li-O interactions, revealing the degree of ionic versus covalent character. nih.gov
In studies of heterometallic complexes, DFT has been used to understand the electronic structure and how it influences the material's properties. researchgate.net For instance, in complexes containing this compound and a transition metal, DFT can help to understand the distribution of spin density and the pathways for magnetic exchange interactions. researchgate.net The calculated electronic properties, such as the band gap, can be correlated with experimental observations and provide insights into the material's potential applications in electronics. nih.govrsc.org
Future Research Directions and Emerging Paradigms in Lithium Pivalate Chemistry
Exploration of Novel Coordination Motifs and Supramolecular Assembly Strategies
The exploration of new coordination motifs and supramolecular assembly strategies involving lithium pivalate (B1233124) and its derivatives is a burgeoning area of research. The pivalate anion's ability to act as a bridging ligand facilitates the construction of intricate, multidimensional structures.
Recent studies have demonstrated the synthesis of one-dimensional (1D) coordination polymers of lithium pivalate, such as [Li10(Piv)10(MeCN)2]n and [Li6(Piv)6(MeCN)2]n. researchgate.net These polymers are composed of deca- and hexanuclear fragments, where lithium atoms are linked by μ3- and μ4-bridging pivalate anions, showcasing the diverse coordination possibilities. researchgate.net The self-assembly process, guided by the coordination preferences of the lithium ion and the steric bulk of the pivalate group, allows for the formation of these ordered polymeric chains. researchgate.netacs.org
Furthermore, this compound is being utilized as a building block in the synthesis of more complex heterometallic metal-organic frameworks (MOFs). x-mol.com For instance, the reaction of a pre-synthesized heterometallic pivalate complex, [Li2Zn2(py)2(piv)6], with dicarboxylic acids leads to the formation of new MOFs. x-mol.com In these processes, the initial tetranuclear {Li2Zn2} moiety can either be fully maintained or partially fragment, leading to a variety of final structures, including binuclear {LiZn} units within the framework. x-mol.com This highlights a strategy where pre-assembled pivalate complexes can be used as secondary building units for creating sophisticated supramolecular architectures.
The understanding of lithium-oxygen coordination systems is critical for developing new materials. rsc.org Research into lithium coordination polymers (LCPs) using various organic anions reveals that the electronic properties and dimensionality of the structure are highly dependent on the nature of the organic linker. rsc.org Future work will likely focus on designing new pivalate-based linkers with specific functionalities to control the topology and properties of the resulting coordination polymers. These strategies may lead to materials with novel electronic or porous properties, moving beyond simple structural motifs to functional supramolecular systems. ineos.ac.rusciencesconf.org
| Compound | Structural Feature | Dimensionality | Reference |
|---|---|---|---|
| [Li10(Piv)10(MeCN)2]n | Decanuclear lithium fragments linked by μ3- and μ4-pivalate anions | 1D | researchgate.net |
| [Li6(Piv)6(MeCN)2]n | Hexanuclear lithium fragments linked by μ3- and μ4-pivalate anions | 1D | researchgate.net |
| (H2NMe2)[Li5Zn4(DMF)2(Hndc)2(ndc)6] | Heterometallic MOF from a {Li2Zn2} pivalate precursor | 3D | x-mol.com |
| (H2NMe2)[LiZn(NO2-bdc)2] | Heterometallic MOF showing partial fragmentation of the initial pivalate complex | 3D | x-mol.com |
Advancements in Catalytic Efficiencies and Selectivities through Rational Design
The rational design of catalysts is a key area where this compound and related lithium salts are expected to contribute significantly. While not always the primary catalytic species, lithium salts often act as crucial promoters or additives that enhance reaction rates and selectivity. google.com For example, in the palladium-catalyzed oxidative coupling of ethylene (B1197577) with pivalic acid to produce vinyl pivalate, lithium chloride has been shown to double the formation rate. google.com This promotional effect is attributed to the stabilization of palladium intermediates.
Future research is aimed at moving beyond simple additives to incorporating the lithium-pivalate motif directly into catalyst design. The choice of the carboxylate anion in a catalyst system can influence selectivity. diva-portal.org By systematically modifying the structure of pivalate-based ligands or using this compound in cooperative catalytic systems, it may be possible to fine-tune the electronic and steric environment of a catalytic center. acs.org This approach could lead to higher efficiencies and selectivities in a variety of organic transformations. acs.org
The development of heterogeneous catalysts, which are desirable for their ease of separation and potential for recycling, represents another important frontier. diva-portal.org Pivalate-based MOFs, similar to those described in the previous section, could serve as scaffolds for catalytically active metal centers. acs.orgmdpi.com The defined porous structure of such materials could impart shape selectivity, while the presence of lithium ions within the framework could modulate the activity of the catalytic sites. Research into sterically hindered carboxylate salts, such as potassium pivalate, for catalyzing reactions like isocyanate trimerization, further suggests that alkali metal pivalates can be designed as primary catalysts for specific industrial processes. google.com
| Reaction | Pivalate/Lithium Compound | Role | Key Finding | Reference |
|---|---|---|---|---|
| Vinyl Pivalate Synthesis | Lithium chloride (promoter) | Catalyst Promoter | Doubled the reaction rate by stabilizing Pd intermediates. | google.com |
| Iron-Catalyzed Borylation | Pivalate (as leaving group) | Substrate Component | Demonstrated lower selectivity compared to acetate, indicating anion influence. | diva-portal.org |
| Polyurethane Foam Production | Potassium pivalate | Trimerization Catalyst | Acts as an effective catalyst for isocyanate trimerization. | google.com |
| NHC-Catalyzed Annulation | Lithium chloride / Lithium tert-butoxide | Co-catalyst/Additive | Essential for achieving high yields and enantioselectivities in cooperative catalysis. | acs.org |
Integration into Advanced Functional Materials for Emerging Technologies
A significant future direction for this compound chemistry lies in its integration into advanced functional materials, particularly for energy storage technologies. ontosight.ai The electrochemical stability and specific functional groups of pivalate derivatives make them promising candidates for components in next-generation batteries. researchgate.netrsc.org
In the field of non-aqueous lithium-oxygen (Li-O₂) batteries, electrolytes based on pivalate esters, such as methyl pivalate (MP) and chloromethyl pivalate (CP), have shown good chemical stability against reactive superoxide (B77818) radicals. researchgate.netrsc.orgresearchgate.net This stability is crucial for improving the cycle life and safety of these high-energy-density batteries. researchgate.netsci-hub.se Similarly, vinyl pivalate has been investigated as an electrolyte additive for conventional lithium-ion batteries. capes.gov.br Its addition can suppress the decomposition of the main electrolyte solvent on the graphite (B72142) anode, leading to improved electrochemical performance. capes.gov.br
The development of solid-state electrolytes (SSEs) is another critical area for future battery technology, aiming to enhance safety and energy density. rsc.orgresearchgate.net While this compound itself is not a primary SSE candidate, the principles of lithium coordination and transport learned from its chemistry are vital. Furthermore, SSEs are being explored for novel applications beyond batteries, such as in membrane-based technologies for the selective extraction of lithium from aqueous sources. nih.gov These membranes leverage the specific mechanisms of solid-state ion transport to achieve unparalleled selectivity for lithium ions over other cations like sodium and magnesium. nih.gov This emerging technology could be crucial for securing future lithium supplies. dntb.gov.ua
Future research will focus on synthesizing novel pivalate-based compounds, such as polymers and ionic liquids, for use as electrolytes or electrode binders. researchgate.net The goal is to rationally design materials with high ionic conductivity, wide electrochemical stability windows, and robust mechanical properties for integration into various energy storage systems, including lithium-ion batteries, Li-O₂ batteries, and supercapacitors. flashbattery.techmdpi.com
Deeper Theoretical Insights into Lithium-Pivalate Interfacial Phenomena
Advancements in computational chemistry are providing unprecedented insights into the complex processes that occur at interfaces, a critical area for many applications of this compound, especially in batteries. wfu.edu Deeper theoretical understanding of lithium-pivalate interfacial phenomena is essential for designing more stable and efficient electrochemical devices. aps.org
First-principles modeling techniques, such as density functional theory (DFT), are being used to investigate the geometric, energetic, and electronic properties of electrolyte/electrode interfaces. aps.orgumd.edu Computational studies can predict the thermodynamic stability of electrolyte materials against lithium metal anodes and high-voltage cathodes. umd.edu For example, theoretical calculations can identify potential decomposition pathways and products, guiding the development of more robust electrolyte formulations or protective coating layers. umd.eduacs.org Such computational analyses have found that certain idealized electrolyte/Li interfaces can be quite favorable, potentially comparable to the benchmark LiPON/Li system. aps.org
Theoretical models are also crucial for understanding ion transport mechanisms. researchgate.net Computational studies can elucidate Li-ion insertion sites, diffusion pathways, and activation energy barriers within electrode and electrolyte materials. researchgate.net For instance, in the context of protective alumina (B75360) coatings, molecular dynamics simulations have revealed that structural features, such as the Li-Al distance, determine the energy barriers for lithium migration. umd.edu
Future theoretical work on this compound systems will likely focus on modeling the solid-electrolyte interphase (SEI) layer that forms on anodes. The composition and properties of the SEI are critical to battery performance, and pivalate-based additives or solvents would directly influence its formation. capes.gov.br By simulating the interactions between pivalate molecules, lithium ions, and the electrode surface, researchers can gain a molecular-level understanding of SEI growth and stability, paving the way for the rational design of materials that promote the formation of a thin, stable, and ionically conductive SEI. acs.org
Interdisciplinary Approaches to Uncover New Academic Applications
The full potential of this compound chemistry will be unlocked through interdisciplinary collaborations that bridge chemistry, materials science, physics, and engineering. rsc.org By combining expertise from different fields, researchers can explore novel applications that lie at the intersection of traditional disciplines.
One promising area is the development of multifunctional materials. For example, the coordination chemistry of this compound (Section 8.1) can be combined with the principles of materials science to create porous MOFs that not only possess interesting structural properties but also exhibit catalytic activity (Section 8.2) or have applications as electrode materials in batteries (Section 8.3). acs.orgrsc.org The synthesis of such materials requires expertise in organic and inorganic chemistry, while their characterization and application demand knowledge of materials science and electrochemistry.
The interface between chemistry and biology also presents intriguing opportunities. While outside the immediate scope of catalysis and materials, lithium salts have well-known therapeutic uses. ontosight.ai Interdisciplinary research could explore the use of pivalate-based coordination complexes as delivery vehicles or as precursors to new biologically active compounds, leveraging the synthetic versatility of pivalate chemistry.
Furthermore, the development of advanced energy storage systems is an inherently interdisciplinary challenge. macaoyouthscholars.org Creating a better Li-O₂ battery, for instance, requires organic chemists to synthesize stable pivalate-based electrolytes, electrochemists to test cell performance, materials scientists to develop advanced cathodes, and chemical engineers to design and scale up the final battery system. macaoyouthscholars.orgjst.go.jp Similarly, the creation of giant supramolecular assemblies and nanostructures through the self-assembly of pivalate-containing building blocks merges organometallic, coordination, and supramolecular chemistry to push the boundaries of nanoscience. ineos.ac.ru These complex research endeavors thrive on the synergy generated by interdisciplinary approaches.
Q & A
Q. What are the standard synthetic methods for Lithium pivalate, and how is its purity validated in laboratory settings?
this compound is typically synthesized via neutralization reactions between pivalic acid and lithium hydroxide or lithium carbonate. The reaction is conducted in anhydrous solvents (e.g., THF or hexane) under inert conditions to prevent lithium hydrolysis. Post-synthesis, purity is assessed using ¹H/¹³C NMR spectroscopy to confirm the absence of unreacted starting materials and by X-ray crystallography for structural validation. Thermogravimetric analysis (TGA) may also quantify residual solvents .
Q. What are the primary applications of this compound in organic synthesis?
this compound serves as a precursor in organolithium reactions and as a catalyst in polymerization. For example, it facilitates lithium–halogen exchange reactions in cyclic allene generation, though yields are highly dependent on steric and electronic factors (e.g., dimerization efficiency drops with bulkier esters like benzoate) . It also enhances catalytic efficiency in ring-opening polymerizations when paired with alkali metals, with sodium pivalate outperforming lithium in turnover frequency (TOF) studies .
Q. How should researchers handle this compound to ensure safety and reproducibility?
this compound is hygroscopic and reactive with moisture. Standard protocols include storage under argon or nitrogen in flame-dried glassware. Glovebox or Schlenk line techniques are recommended for weighing and dispensing. Safety data sheets (SDS) highlight risks of skin/eye irritation and recommend PPE (gloves, goggles) during handling .
Advanced Research Questions
Q. How does the alkali metal cation in pivalate salts influence their catalytic performance in polymerization?
The cation’s ionic radius directly impacts catalytic activity. In ring-opening polymerizations , larger cations (e.g., Cs⁺) exhibit higher TOF values due to reduced electrostatic interactions, enabling faster monomer activation. This compound (TOF: 1.8 h⁻¹) underperforms sodium (14.6 h⁻¹) and cesium (73.6 h⁻¹) analogs, suggesting that cation size is a critical variable in catalyst design .
Q. What mechanistic role does this compound play in directing C–H bond functionalization reactions?
In carboxylate-assisted C–H activation , the pivalate anion acts as a bifunctional ligand , coordinating to transition metals (e.g., Pd or Ru) and directing regioselective metalation via a concerted metalation-deprotonation (CMD) pathway. The bulky tert-butyl group in pivalate enhances steric control, favoring activation of proximal C–H bonds. This mechanism is critical in synthesizing complex molecules with minimal pre-functionalization .
Q. How can researchers resolve contradictions in experimental outcomes when using this compound in organolithium reactions?
Discrepancies in product yields (e.g., dimer vs. monomer formation) often stem from reaction conditions and substrate steric effects . For example, using t-BuLi with pivalate esters at low temperatures (–78°C) in hexane minimizes side reactions. Systematic screening of organolithium reagents (e.g., LiTMP vs. t-BuLi) and solvent polarity adjustments can optimize selectivity .
Q. What strategies address low catalytic efficiency of this compound compared to other alkali metal pivalates?
To improve this compound’s performance, researchers employ co-catalysts (e.g., crown ethers) to modulate lithium’s coordination sphere, enhancing its electrophilicity. Alternatively, mixed-metal systems (e.g., Li/Na pivalate blends) can synergize the benefits of small and large cations .
Methodological Considerations
- Data Contradiction Analysis : When reproducibility issues arise, cross-validate results using control experiments (e.g., substituting pivalate with acetate or trifluoroacetate) and kinetic studies to isolate rate-determining steps .
- Experimental Design : For catalytic studies, employ turnover number (TON) and TOF metrics to quantify efficiency. Use DFT calculations to model transition states in C–H activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
